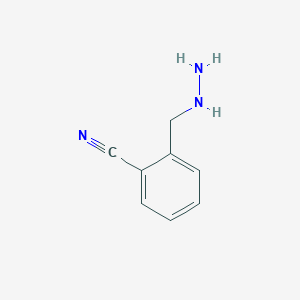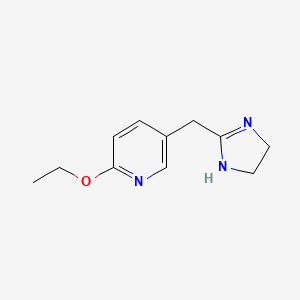
Treprostinil intermediate 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil intermediate 2 is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. This compound plays a significant role in the multi-step synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of treprostinil intermediate 2 involves several synthetic steps. One common method includes the reaction of weinreb amide with alkyne negative ions to directly obtain a ketone compound . This method is advantageous as it reduces environmental pollution and simplifies the synthesis process.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using continuous flow reactors. This approach enhances the yield and selectivity of the reactions, making the process more efficient and scalable . Key steps in the industrial synthesis include Claisen rearrangement and catalytic Pauson–Khand reactions, which are performed under controlled conditions to ensure high purity and yield of the intermediate .
Análisis De Reacciones Químicas
Types of Reactions
Treprostinil intermediate 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cobalt carbonyl for catalytic reactions, and various oxidizing and reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include advanced intermediates that are further processed to yield treprostinil. These intermediates are crucial for the final steps of the synthesis, ensuring the desired pharmacological properties of the drug .
Aplicaciones Científicas De Investigación
Treprostinil intermediate 2 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of treprostinil, contributing to the development of new synthetic methodologies and reaction conditions.
Biology: Research involving this compound helps in understanding the biological pathways and mechanisms of action of prostacyclin analogs.
Mecanismo De Acción
The mechanism of action of treprostinil intermediate 2 is primarily related to its role in the synthesis of treprostinil. Treprostinil itself promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . This is achieved through the activation of prostacyclin receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to treprostinil intermediate 2 include other prostacyclin analogs and intermediates used in their synthesis, such as:
Epoprostenol: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar vasodilatory properties.
Beraprost: An orally active prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Uniqueness
This compound is unique due to its specific role in the synthesis of treprostinil, which offers several advantages over other prostacyclin analogs. Treprostinil has a longer half-life and greater stability compared to epoprostenol, making it more suitable for long-term treatment of pulmonary arterial hypertension . Additionally, the synthetic routes involving this compound are optimized for higher yields and selectivity, contributing to the overall efficiency of the production process .
Propiedades
Fórmula molecular |
C16H33O5P |
|---|---|
Peso molecular |
336.40 g/mol |
Nombre IUPAC |
2-(1-dimethoxyphosphorylnonan-4-yloxy)oxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3 |
Clave InChI |
WEJXBWLOAWUGSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)

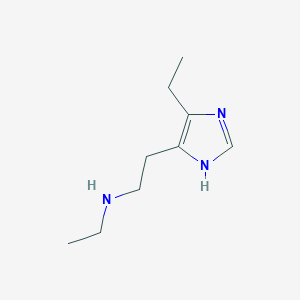

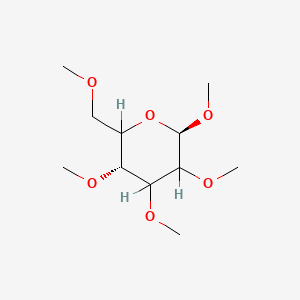
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
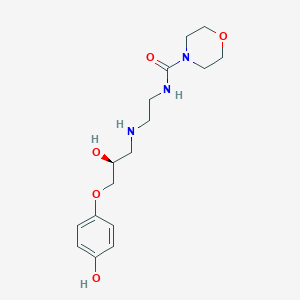
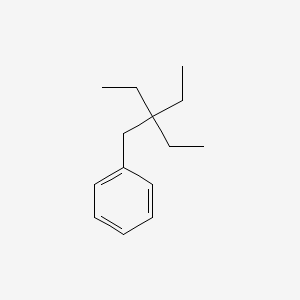
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)
